REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]1[CH:9]=COC=1)=[C:2]=[S:3].[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH:12]=[CH:11]1.[CH3:17]COCC>>[N:1]([C:4]1[CH:17]=[C:12]2[C:13](=[O:14])[O:15][C:10](=[O:16])[C:11]2=[CH:9][CH:5]=1)=[C:2]=[S:3]
|
Name
|
|
Quantity
|
0.659 g
|
Type
|
reactant
|
Smiles
|
N(=C=S)CC1=COC=C1
|
Name
|
|
Quantity
|
0.475 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 16 hours under a positive pressure
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture evaporated to dryness overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
leaving a light colored solid
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with ether (3.0 mL)
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether (8×1.0 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C=1C=C2C(C(=O)OC2=O)=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |